2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one
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Overview
Description
2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)chromen-4-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of chromen-4-one are explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)chromen-4-one
- 2-(Thiophen-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one
- 2-(Pyridin-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one
Uniqueness
The uniqueness of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring, coupled with the chromen-4-one core, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-13(20(23)21-10-4-5-11-21)25-19-17(22)14-7-2-3-8-15(14)26-18(19)16-9-6-12-24-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRNYLNQCJJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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